1,3-Thiazinane-2-thione
CAS No.: 5554-48-3
Cat. No.: VC1998083
Molecular Formula: C4H7NS2
Molecular Weight: 133.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5554-48-3 |
|---|---|
| Molecular Formula | C4H7NS2 |
| Molecular Weight | 133.2 g/mol |
| IUPAC Name | 1,3-thiazinane-2-thione |
| Standard InChI | InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) |
| Standard InChI Key | DDDWOMIVMIHAEN-UHFFFAOYSA-N |
| SMILES | C1CNC(=S)SC1 |
| Canonical SMILES | C1CNC(=S)SC1 |
Introduction
Physical and Chemical Properties
Structure and Identification
1,3-Thiazinane-2-thione is characterized by a six-membered heterocyclic ring containing a nitrogen atom at position 3 and a sulfur atom at position 1, with a thione group (C=S) at position 2. The compound is also known by several synonyms including tetrahydro-1,3-thiazine-2-thione and 5,6-dihydro-4H-1,3-thiazine-2-thiol (in its tautomeric form) .
The key identification parameters of 1,3-thiazinane-2-thione are summarized in Table 1.
Table 1: Identification Parameters of 1,3-Thiazinane-2-thione
| Parameter | Value |
|---|---|
| CAS Number | 5554-48-3 |
| Molecular Formula | C₄H₇NS₂ |
| Molecular Weight | 133.2 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 138–140 °C |
| IUPAC Name | 1,3-Thiazinane-2-thione |
| Synonyms | Tetrahydro-1,3-thiazine-2-thione; 5,6-Dihydro-4H-1,3-thiazine-2-thiol |
Physicochemical Properties
1,3-Thiazinane-2-thione exhibits several important physicochemical properties that influence its behavior in chemical reactions and biological systems. The computed physicochemical properties are presented in Table 2.
Table 2: Physicochemical Properties of 1,3-Thiazinane-2-thione
| Property | Value |
|---|---|
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 69.4 Ų |
| Heavy Atom Count | 7 |
| Complexity | 81.8 |
| Exact Mass | 133.00199157 |
| Monoisotopic Mass | 133.00199157 |
The compound has moderate lipophilicity as indicated by its XLogP3 value of 1.2, suggesting reasonable membrane permeability . The presence of one hydrogen bond donor and two hydrogen bond acceptors enables the molecule to participate in hydrogen bonding interactions, which can be important for biological activity and crystal packing arrangements .
Synthesis Methods
Classical Synthesis
The classical synthesis of 1,3-thiazinane-2-thione involves the reaction of 3-aminopropanol derivatives with carbon disulfide under basic conditions. A detailed synthetic procedure reported in the literature is outlined below :
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Preparation of 3-ammoniopropylsulfate from 3-amino-1-propanol
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Reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide
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Isolation and purification of the product
The detailed synthetic protocol involves the following steps:
An oven-dried single-necked 250 mL round-bottomed flask, equipped with a magnetic stirrer, is charged with 3-ammoniopropylsulfate (18.70 g, 121 mmol) and absolute ethanol (15 mL) at room temperature. The resulting solution is stirred at 25 °C for 3 minutes, and neat carbon disulfide (9.6 mL, 160 mmol) is added in one portion. Separately, KOH beads (14.84 g, 265 mmol) are dissolved in deionized water (35 mL), and this solution is added to the reaction mixture. After stirring for 2 hours at room temperature, the mixture is cooled to 0 °C and filtered. The solid is washed with cold water followed by dichloromethane. After drying and further purification, pure 1,3-thiazinane-2-thione is obtained as a crystalline powder .
Solvent-Free Synthesis
A more environmentally friendly approach to synthesizing 1,3-thiazinane-2-thione derivatives has been developed using solvent-free conditions. This method involves the reaction of primary amines with carbon disulfide in the presence of α,β-unsaturated aldehydes, leading to the stereoselective formation of 4-hydroxy-1,3-thiazinane-2-thione derivatives .
This solvent-free approach offers several advantages including:
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Reduced environmental impact
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Simplified purification procedures
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Stereoselective product formation
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Potential for scale-up
Multicomponent Reaction Approaches
Recent advancements in synthetic methodology have led to the development of multicomponent reactions (MCRs) for the synthesis of thiazinane-2-thione derivatives. One such approach involves the reaction of β-chlorovinyl aldehydes with carbon disulfide and primary amines .
The reaction proceeds under mild conditions using triethylamine as a base and acetonitrile as a solvent at 0 °C. This method produces 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones in excellent yields (up to 90%) .
Another multicomponent synthesis involves the generation of 1-azadienes that subsequently react with carbon disulfide in a formal hetero Diels-Alder reaction to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones .
Spectroscopic Characterization
Infrared Spectroscopy
The infrared spectrum of 1,3-thiazinane-2-thione exhibits characteristic absorption bands that aid in its identification. The key IR absorptions are listed in Table 3.
Table 3: Infrared Spectroscopic Data for 1,3-Thiazinane-2-thione
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3140 | N-H stretching |
| 3049, 3000 | Aromatic C-H stretching |
| 2918, 2848 | Aliphatic C-H stretching |
| 1543 | C=S stretching |
| 1426, 1353, 1331 | C-H bending |
| 1273, 1182, 1084 | C-N stretching |
| 1011, 897 | Ring breathing |
| 748, 625 | C-S stretching |
The presence of a strong absorption band at 1543 cm⁻¹ is characteristic of the C=S stretching vibration, which is a key identifying feature of thione-containing compounds .
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the structural features of 1,3-thiazinane-2-thione. The ¹H and ¹³C NMR data are presented below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-thiazinane-2-thione in CDCl₃ shows the following characteristic signals :
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2.13–2.23 ppm (m, 2H): CH₂ protons at position 5
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3.00 ppm (t, J = 6.0 Hz, 2H): CH₂ protons adjacent to sulfur at position 6
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3.48 ppm (t, J = 5.6 Hz, 2H): CH₂ protons adjacent to nitrogen at position 4
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8.75 ppm (br s, 1H): NH proton
The downfield chemical shift of the NH proton (8.75 ppm) indicates its participation in hydrogen bonding or its deshielding due to the adjacent thione group .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1,3-thiazinane-2-thione in CDCl₃ exhibits the following characteristic signals :
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20.5 ppm: Carbon at position 5 (CH₂)
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30.1 ppm: Carbon at position 6 (CH₂ adjacent to sulfur)
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44.3 ppm: Carbon at position 4 (CH₂ adjacent to nitrogen)
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194.5 ppm: Carbon at position 2 (C=S)
The significantly downfield chemical shift of the thione carbon (194.5 ppm) is characteristic of the C=S functional group and serves as a diagnostic feature for 1,3-thiazinane-2-thione and its derivatives .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula of 1,3-thiazinane-2-thione. HRMS data using electrospray ionization in positive mode (+ESI) shows a molecular ion peak [M + H]⁺ at m/z 134.0091, which closely matches the calculated value of 134.0093 for C₄H₈NS₂⁺ .
Structure and Conformation
Crystal Structure
X-ray crystallographic studies have provided detailed information about the molecular structure and conformation of 1,3-thiazinane-2-thione in the solid state. In crystal structures, the 1,3-thiazinane ring typically adopts a half-boat conformation, with one carbon atom (often at position 5) deviating from the mean plane formed by the other atoms in the ring .
In a related study of 3-(1-phenylethyl)-1,3-thiazinane-2-thione, the C atom at position 5 was found to deviate by 0.715(2) Å from the mean plane of the remaining five atoms of the ring . This conformation is influenced by both steric factors and electronic effects, including the presence of the C=S bond and the hybridization of the nitrogen atom.
Tautomerism
1,3-Thiazinane-2-thione can exist in tautomeric forms, although the thione form (C=S) is generally more stable than the thiol form (C-SH) in the solid state. This tautomerism is analogous to the behavior observed in related heterocyclic compounds such as the 1,3-thiazine derivatives discussed in the literature .
In some cases, different tautomers can be isolated depending on the physical state of the compound. For instance, in related 1,3-thiazine derivatives, the 1,3-thiazinane isomer may be obtained in the crystal state, while the 1,3-thiazine is the predominant isomer in solution . This tautomeric behavior can significantly influence the reactivity and properties of these compounds.
Chemical Reactivity
N-Acylation Reactions
One of the most well-documented reactions of 1,3-thiazinane-2-thione is N-acylation, which can be achieved using acyl chlorides or carboxylic acids. This transformation provides access to N-acyl thiazinane-2-thione derivatives that have applications in asymmetric synthesis .
Table 4: N-Acylation Reactions of 1,3-Thiazinane-2-thione
| Acylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Propionyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Propanoyl-1,3-thiazinane-2-thione | 93 |
| Benzoyl chloride | Et₃N, CH₂Cl₂, rt | N-Benzoyl-1,3-thiazinane-2-thione | 87 |
| 4-Methoxybenzoyl chloride | Et₃N, CH₂Cl₂, rt | N-(4-Methoxybenzoyl)-1,3-thiazinane-2-thione | 70 |
| Phenylacetic acid | EDC·HCl, DMAP, CH₂Cl₂, rt | N-Phenylacetyl-1,3-thiazinane-2-thione | 71 |
| 3-Phenylpropionic acid | EDC·HCl, DMAP, CH₂Cl₂, rt | N-(3-Phenylpropanoyl)-1,3-thiazinane-2-thione | 68 |
The N-acylation can be performed using two general approaches :
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Reaction with acyl chlorides in the presence of triethylamine in dichloromethane, which can provide yields up to 93%
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Coupling with carboxylic acids using EDC·HCl and catalytic DMAP, which provides yields of 68-71%
A typical procedure for the acylation with propionyl chloride involves treating 1,3-thiazinane-2-thione with triethylamine in dichloromethane at 0°C, followed by careful addition of propionyl chloride. After workup and purification, N-propanoyl-1,3-thiazinane-2-thione is obtained as a yellow-orange oil .
Alkylation Reactions
1,3-Thiazinane-2-thione can undergo alkylation reactions, particularly at the nitrogen atom. For example, the reaction with alkyl halides such as benzyl chlorides can lead to N-benzylated derivatives. A specific example is the synthesis of 3-(4-chlorobenzyl)-1,3-thiazinane-2-thione (CAS: 64067-76-1), which has potential applications in medicinal chemistry .
The alkylation typically proceeds through activation of 1,3-thiazinane-2-thione with a base such as sodium hydride or potassium hydroxide, followed by reaction with the alkylating agent .
Reactions with Dibromides
Treatment of 1,3-thiazinane-2-thione with dibromides in the presence of a base such as KOH leads to substitution products. This reaction involves the activation of the thiazinane-2-thione by solid KOH in ethanol, followed by reaction with various dibromides .
The general procedure involves:
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Activation of 1,3-thiazinane-2-thione with KOH in anhydrous ethanol
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Addition of the dibromide solution in ethanol
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Filtration and purification of the precipitate formed
This approach provides a versatile method for introducing various substituents onto the 1,3-thiazinane-2-thione scaffold .
Applications
Synthetic Applications
1,3-Thiazinane-2-thione serves as a valuable synthetic intermediate in organic chemistry, with particular utility in asymmetric synthesis. The N-acylated derivatives of 1,3-thiazinane-2-thione can function as chiral auxiliaries in stereoselective transformations .
The compound also contains an endocyclic dithiocarbamate group, which has applications in:
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